molecular formula C19H28ClNO6 B4005441 N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-propen-1-amine oxalate

N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-propen-1-amine oxalate

Cat. No.: B4005441
M. Wt: 401.9 g/mol
InChI Key: YMHNLOGQNWJKNF-UHFFFAOYSA-N
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Description

N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-propen-1-amine oxalate is a useful research compound. Its molecular formula is C19H28ClNO6 and its molecular weight is 401.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.1605153 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Modular Amino Alcohol Ligands

A new family of enantiomerically pure amino alcohols, which might structurally resemble or conceptually relate to N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-propen-1-amine oxalate, has been developed for use as ligands in catalytic reactions. These ligands, containing bulky alkyl substituents like tert-butyl, have shown high enantioselectivities in catalytic addition reactions, highlighting their potential in asymmetric synthesis and the design of new catalytic systems (Jimeno et al., 2003).

Enantiomerically Pure Amino Alcohols

In the pursuit of enantiomerically pure compounds, ethyl 2,4-dioxo-4-phenylbutyrate was converted into 3-oxo-3-phenyl-1-propanol, which further underwent reductive amination to yield racemic 3-amino-3-phenyl-1-propanol. This process, involving enzymatic resolution, underscores the importance of creating enantiomerically pure substances for pharmaceutical and chemical research, demonstrating the utility of complex organic transformations (Fadnavis et al., 2006).

Innovative Oxidation Methods

Dirhodium caprolactamate has been used as an efficient catalyst for generating tert-butylperoxy radicals from tert-butyl hydroperoxide, showcasing a novel approach to the oxidation of phenols and anilines. This method emphasizes the role of innovative catalytic systems in achieving selective oxidations, which is crucial for the development of new synthetic pathways in organic chemistry (Ratnikov et al., 2011).

Asymmetric Deprotonation

The use of s-BuLi and (-)-sparteine for the highly enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines demonstrates the potential of asymmetric deprotonation techniques in creating complex chiral molecules. This approach is significant for the synthesis of bioactive compounds and pharmaceuticals, illustrating the application of chiral bases in stereoselective synthesis (Wu et al., 1996).

Properties

IUPAC Name

N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO2.C2H2O4/c1-5-8-19-9-10-20-11-12-21-16-7-6-14(18)13-15(16)17(2,3)4;3-1(4)2(5)6/h5-7,13,19H,1,8-12H2,2-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHNLOGQNWJKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OCCOCCNCC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-propen-1-amine oxalate
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N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-propen-1-amine oxalate
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N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-propen-1-amine oxalate
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N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-propen-1-amine oxalate
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N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-propen-1-amine oxalate
Reactant of Route 6
N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-propen-1-amine oxalate

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